Phylloerythrin
Overview
Description
Phylloerythrin is a rose-red photosensitizing porphyrin pigment formed as a degradation product of chlorophyll in the digestive tract of herbivorous animals . It is normally absorbed into the circulation and is effectively excreted by the liver into the bile, following the same general pathway as bilirubin metabolism . Failure to excrete phylloerythrin increases its circulating concentrations .
Synthesis Analysis
Phylloerythrin is a byproduct of chlorophyll metabolism. It is normally absorbed into the circulation and is effectively excreted by the liver into the bile, following the same general pathway as bilirubin metabolism . Failure to excrete phylloerythrin increases its circulating concentrations .Molecular Structure Analysis
Phylloerythrin is part of the phycoerythrin family, which is composed of (αβ) monomers, usually organized in a disk-shaped trimer (αβ) 3 or hexamer (αβ) 6 . These complexes also contain a third type of subunit, the γ chain . Phycoerythrins, except phycoerythrin 545 (PE545), are composed of (αβ) monomers assembled into disc-shaped (αβ) 6 hexamers or (αβ) 3 trimers with 32 or 3 symmetry and enclosing a central channel .Chemical Reactions Analysis
Phylloerythrin is a phototoxic compound that interacts with ultraviolet (UV) light to produce free radical and reactive oxygen species locally, resulting in skin damage . The diagnosis of photosensitization is carried out by pasture analysis, spore counting, anamnesis, clinical signs, histopathological examination, and necropsy, by various laboratory tests, as serum biochemical reactions .Physical And Chemical Properties Analysis
The fluorescence excitation spectrum of phylloerythrin in DMSO is characterized by a Soret band exhibiting a maximum peak at 418 nm. The fluorescence emission spectrum had peaks at 643 and 706 nm . The corresponding spectra in cells were red-shifted to 422, 650, and 712 nm, respectively .Scientific Research Applications
Cellular Uptake and Localization : Phylloerythrin demonstrates specific patterns of cellular uptake and intracellular localization, particularly in Chinese hamster lung fibroblast cells. It's absorbed into cells via a diffusion-mediated pathway and primarily located in the Golgi apparatus and mitochondria (Scheie, Flåøyen, Moan, & Berg, 2002).
Spectrofluorometric Analysis : In sheep suffering from facial eczema, a significant increase in phylloerythrin concentration in plasma and skin tissues was observed. This was measured using spectrofluorometric analysis, indicating its potential use in diagnosing hepatogenous photosensitisation (Scheie, Smith, Cox, & Flåøyen, 2003).
Detection in Various Biological Materials : The presence of phylloerythrin in different biological materials, including urine and blood, can be indicative of various conditions. Its detection in humans on vegetable diets suggests absorption of chlorophyll degradation products from the gut. This could have implications for understanding photosensitization in different species (Bogoch, 1958).
Measuring Phylloerythrin in Plasma and Skin : A method for measuring phylloerythrin in plasma or serum and skin from lambs affected by photosensitisation was established. This could assist in differentiating between hepatogenous and primary photosensitisation in livestock (Scheie, Ryste, & Flåøyen, 2003).
Concentration in Plasma from Healthy Animals : Studies have measured the background concentration of phylloerythrin in plasma from clinically healthy sheep, goats, cattle, and horses. This research provides a baseline for understanding normal levels of this compound in different species (Scheie & Flåøyen, 2003).
Safety And Hazards
Phylloerythrin is a phototoxic agent. When it is not excreted efficiently in the bile, secondary phototoxicity can occur . This can lead to photosensitivity, a skin condition that occurs when photoactive substances interact with ultraviolet (UV) light to produce free radical and reactive oxygen species locally, resulting in skin damage .
Future Directions
In the future, more research could be conducted to further understand the photobiological behavior of phylloerythrin, including its cellular uptake, intracellular localization pattern, and spectral properties . Additionally, studies could focus on the development of methods to prevent the accumulation of phylloerythrin in the body, thereby preventing photosensitization .
properties
IUPAC Name |
3-(11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-22-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h12-14,34,38H,7-11H2,1-6H3,(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBHFGISVAFDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=C4CC(=C5C4=NC(=C5C)C=C6C(=C(C(=N6)C=C1N2)C)CC)O)C(=C3C)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phylloerythrin | |
CAS RN |
26359-43-3 | |
Record name | Phytoporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026359433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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